REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][N:3]=1.[NH:10]1[CH:14]=[CH:13][CH:12]=[N:11]1.C([O-])([O-])=O.[Cs+].[Cs+]>C(#N)C>[N:10]1([C:2]2[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][N:3]=2)[CH:14]=[CH:13][CH:12]=[N:11]1 |f:2.3.4|
|
Name
|
|
Quantity
|
370 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC(=C1)CO
|
Name
|
|
Quantity
|
204 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
Cu
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
Cs2CO3
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the organic layer was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash-column chromatography over silicagel (eluent: 50% ethyl acetate in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CC=C1)C1=NC=CC(=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |